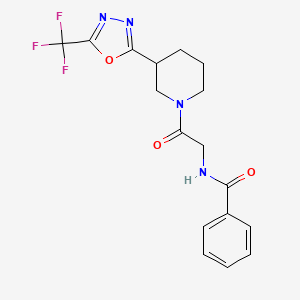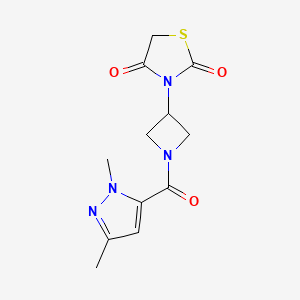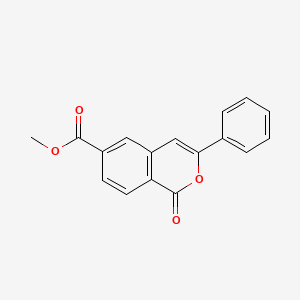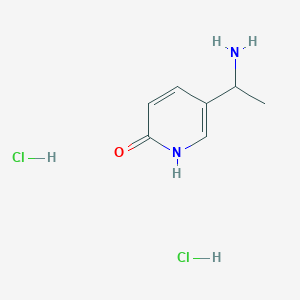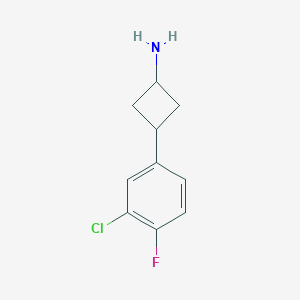
3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans” is a chemical compound with the CAS Number: 1512423-64-1 . It has a molecular weight of 199.66 . The compound is in liquid form .
Molecular Structure Analysis
The molecular formula of “3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans” is C10H11ClFN . The Inchi Code is 1S/C10H11ClFN/c11-9-5-6 (1-2-10 (9)12)7-3-8 (13)4-7/h1-2,5,7-8H,3-4,13H2 .Physical And Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 199.66 and a molecular formula of C10H11ClFN .Applications De Recherche Scientifique
Tyrosinase Inhibition for Skin Health and Cosmetics
Background: Tyrosinase (TYR) is an enzyme involved in melanin production. Overproduction of melanin can lead to skin pigmentation disorders and neurodegenerative processes in conditions like Parkinson’s disease.
Research Findings:- A study by Mirabile et al. employed tyrosinase from Agaricus bisporus (AbTYR) and synthesized new compounds incorporating this fragment. These compounds demonstrated improved inhibitory activity compared to reference compounds .
Rh-Catalyzed Asymmetric Addition Reactions
Application:- The 3-chloro-4-fluorophenylboronic acid, a derivative of our compound, can serve as a reactant in Rh-catalyzed asymmetric addition reactions .
Antiproliferative Efficacy in Colon Cancer Cells
Background:- N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8), a derivative of our compound, exhibits antiproliferative efficacy in colon cancer cells through intrinsic apoptosis pathways .
Molecular Modelling and Drug Design
Application:Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-chloro-4-fluorophenyl)cyclobutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-9-5-6(1-2-10(9)12)7-3-8(13)4-7/h1-2,5,7-8H,3-4,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMRURMJWBDLAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2773528.png)
![N-(2-methoxy-5-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2773529.png)
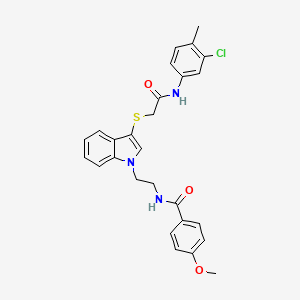
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B2773533.png)
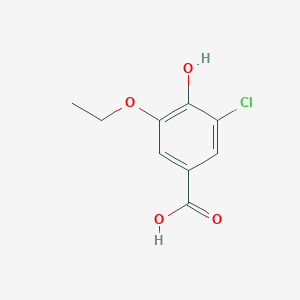

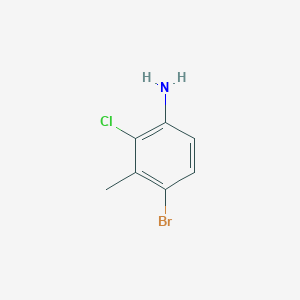
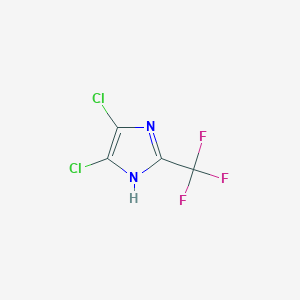
![N-(4-chlorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2773540.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B2773543.png)
